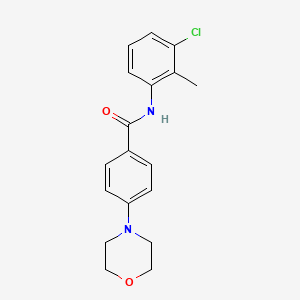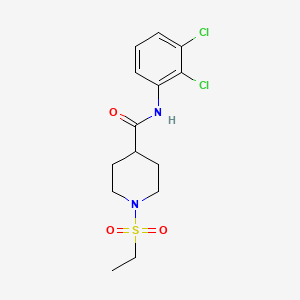
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key target for the development of new pain medications.
Mecanismo De Acción
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The mu-opioid receptor is activated by endogenous opioid peptides such as beta-endorphin, enkephalins, and dynorphins, as well as by exogenous opioid drugs such as morphine and fentanyl. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reversal of opioid-induced respiratory depression, and the attenuation of opioid-induced reward and dependence. This compound has also been shown to have anti-inflammatory and neuroprotective effects in various animal models, suggesting that it may have potential therapeutic applications beyond pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to study the specific effects of mu-opioid receptor activation or inhibition without the confounding effects of other opioid receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, including the development of new analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. This compound may also have potential therapeutic applications beyond pain management, such as in the treatment of opioid addiction or neurodegenerative diseases. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in scientific research, especially in the field of pain management. The mu-opioid receptor is a key target for the development of new pain medications, and this compound has been shown to be a potent and selective antagonist of this receptor. This compound has been used in various animal models to study the role of the mu-opioid receptor in pain perception and to develop new pain medications that target this receptor.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-6-13(20)19(8-10)12-5-3-2-4-11(12)16/h2-5,7,10H,6,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOOQBFTWIPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429299.png)
![N-isopropyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4429308.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4429315.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4429320.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4429322.png)

![3-allyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429331.png)
![2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429334.png)
![4,6-dimethyl-N-{5-[(2-naphthyloxy)methyl]-1H-1,2,4-triazol-3-yl}-2-pyrimidinamine](/img/structure/B4429348.png)

![9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429356.png)
![N'-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429368.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4429379.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4429396.png)